N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including a sulfonamide, a pyrazole ring, and a thiophene-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the sulfonamide group can be introduced via sulfonation using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Attachment of the Thiophene-Furan Moiety: This step involves the coupling of the thiophene and furan rings, which can be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Catalytic hydrogenation using palladium on carbon.
Nucleophiles for Substitution: Halides (e.g., sodium iodide), amines (e.g., methylamine).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties. Researchers are exploring its use in developing new pharmaceuticals targeting bacterial infections and inflammatory diseases.
Industry
In the materials science field, the compound’s unique electronic properties, derived from the thiophene and furan rings, make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s ability to undergo various chemical reactions also allows it to interact with multiple molecular pathways, enhancing its versatility as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide: Similar structure but lacks the thiophene-furan moiety.
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a pyrazole ring.
Uniqueness
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-8-11(6-15-17)23(19,20)16-7-12(18)14-3-2-13(21-14)10-4-5-22-9-10/h2-6,8-9,12,16,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDJEPFXECOFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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